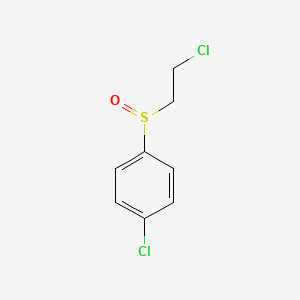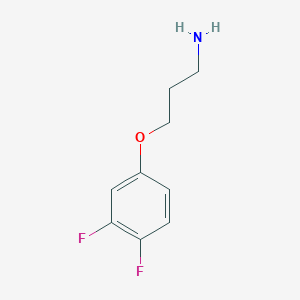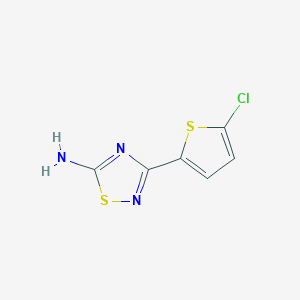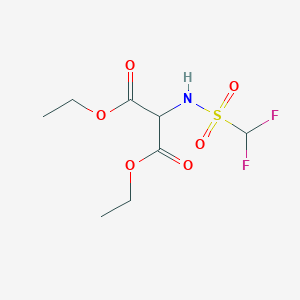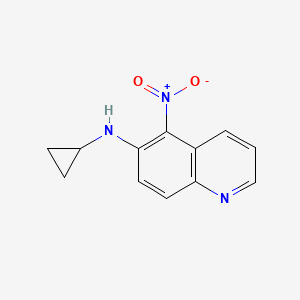![molecular formula C18H14N2O4 B1452274 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170248-52-8](/img/structure/B1452274.png)
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid
Overview
Description
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiviral activity, suggesting that this compound may also target viral proteins or enzymes .
Mode of Action
Compounds with similar structures have been shown to inhibit viral replication, suggesting that this compound may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
It can be inferred that the compound may interfere with the viral replication pathway, given its potential antiviral activity .
Result of Action
Based on the potential antiviral activity of similar compounds, it can be inferred that this compound may inhibit viral replication, thereby preventing the spread of the virus within the host organism .
Biochemical Analysis
Biochemical Properties
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission and other related processes.
Additionally, this compound has been found to interact with various proteins involved in oxidative stress responses. This compound can modulate the activity of proteins such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage within cells . By influencing these proteins, this compound can help regulate the levels of reactive oxygen species and maintain cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving acetylcholine and its receptors . By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which may have implications for neurodegenerative diseases such as Alzheimer’s disease.
In addition to its effects on neuronal cells, this compound can also impact gene expression and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . Furthermore, this compound can influence metabolic pathways by affecting the activity of key enzymes, thereby altering the flux of metabolites and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . This binding interaction is facilitated by the specific structural features of this compound, which allow it to fit into the enzyme’s active site and block the hydrolysis of acetylcholine.
In addition to enzyme inhibition, this compound can also exert its effects through modulation of gene expression. This compound has been shown to influence the transcriptional activity of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . By regulating gene expression, this compound can help maintain cellular homeostasis and protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties.
Long-term studies in cell cultures have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are generally consistent over time, indicating that the compound can maintain its activity and influence cellular processes for extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress . These adverse effects are likely due to the over-inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine, which can disrupt normal neuronal function.
Threshold effects have also been observed, with certain dosages required to achieve significant biochemical and cellular effects . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress responses and neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing their activity and modulating the levels of reactive oxygen species and neurotransmitters within cells . By affecting these metabolic pathways, this compound can help regulate cellular homeostasis and protect cells from oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
The localization of this compound within cells is influenced by its interactions with binding proteins and other biomolecules . These interactions can affect the compound’s distribution and accumulation, ultimately determining its cellular activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific functional groups on this compound can facilitate its transport to the nucleus, where it can interact with transcription factors and other nuclear proteins .
The activity and function of this compound are influenced by its subcellular localization. By being localized to the nucleus, this compound can directly modulate gene expression and influence cellular processes such as DNA repair and replication . In the cytoplasm, this compound can interact with enzymes and other proteins involved in metabolic pathways, further contributing to its biochemical effects.
Properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-3-2-4-16(9-15)24-18-19-10-14(11-20-18)12-5-7-13(8-6-12)17(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOQCPCHFWOQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)

